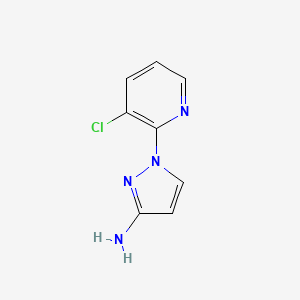

1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine

Description

Properties

IUPAC Name |

1-(3-chloropyridin-2-yl)pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN4/c9-6-2-1-4-11-8(6)13-5-3-7(10)12-13/h1-5H,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXLQLBLYRXHAOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)N2C=CC(=N2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 1-(3-Chloropyridin-2-yl)-1H-pyrazol-3-amine

Abstract

This technical guide provides an in-depth, expertly curated overview of the synthesis of 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine, a pivotal building block in modern medicinal and agricultural chemistry. This document moves beyond a simple recitation of procedural steps, offering a detailed examination of the strategic choices underpinning a robust and reproducible synthetic route. We will explore the prevailing retrosynthetic logic, detail the preparation of a key hydrazinylpyridine intermediate, and provide a comprehensive, step-by-step protocol for the final pyrazole ring formation. The causality behind experimental conditions, safety protocols for hazardous reagents, and process optimization are discussed at length. This guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically rigorous resource for the preparation of this valuable scaffold.

Introduction: Significance of the Pyrazole Scaffold

The fusion of pyridine and pyrazole heterocycles generates a molecular framework of significant interest in contemporary drug discovery and crop science. The target molecule, 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine, serves as a crucial intermediate in the synthesis of high-value commercial products, most notably the anthranilic diamide class of insecticides, which includes chlorantraniliprole and cyantraniliprole.[1][2] The specific substitution pattern and the presence of a reactive amino group make it a versatile synthon for creating libraries of complex molecules.

Aminopyrazole-containing compounds exhibit a vast range of biological activities, including anti-inflammatory, anticancer, antiviral, and kinase inhibitory properties.[3][4][5] The ability to reliably synthesize precursors like 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine is therefore fundamental to advancing research in these areas. This guide focuses on the most prevalent and efficient synthetic pathway, which proceeds through a 2-hydrazinyl-3-chloropyridine intermediate.

Synthetic Strategy and Retrosynthetic Analysis

The molecular architecture of 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine suggests two primary retrosynthetic disconnections. The most logical and field-proven approach involves the construction of the pyrazole ring onto a pre-functionalized pyridine core.

Chosen Pathway: The disconnection of the pyrazole ring reveals two key synthons: 2-hydrazinyl-3-chloropyridine and a three-carbon electrophile capable of generating the 3-amino-substituted ring. This strategy is favored due to the high reactivity of the 2-position on the pyridine ring, allowing for the reliable formation of the critical hydrazine intermediate.

Detailed Experimental Protocol: Synthesis of 1-(3-Chloropyridin-2-yl)-1H-pyrazol-3-amine

This generalized protocol is based on established methods for aminopyrazole synthesis. [6][7]

-

Reaction Setup: In a flask equipped with a stirrer and condenser, dissolve 2-hydrazinyl-3-chloropyridine (1.0 eq) in a suitable solvent such as ethanol or isopropanol.

-

Reagent Addition: Add acrylonitrile (1.0-1.2 eq) to the solution. For kinetically controlled reactions favoring the 3-amino isomer, the addition is often performed at a reduced temperature (e.g., 0°C), sometimes in the presence of a base like sodium ethoxide. [6]For thermodynamic control, the reaction can be run at elevated temperatures under neutral conditions.

-

Reaction Execution: Heat the mixture to reflux (typically 70-80°C) and maintain for 2-14 hours. Monitor the reaction by TLC or LCMS.

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purification: The crude residue can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine.

Experimental Workflow Visualization

The following diagram illustrates the complete, streamlined workflow from commercially available starting materials to the final purified product.

Safety and Handling Precautions

The synthesis involves several hazardous materials that require strict safety protocols. All operations should be conducted in a well-ventilated chemical fume hood, and appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn.

| Reagent | Key Hazards | Handling Precautions |

| Hydrazine Hydrate / Monohydrate | Fatal if swallowed or in contact with skin; Causes severe skin burns and eye damage; Suspected of causing cancer. [8] | Use in a closed system where possible. Avoid all direct contact. Have emergency eyewash and shower stations readily available. |

| 2,3-Dichloropyridine | Harmful if swallowed; Causes skin and serious eye irritation; May cause respiratory irritation. [9] | Avoid inhalation of dust/vapors. Ensure adequate ventilation. |

| Acrylonitrile | Highly flammable; Toxic if swallowed, in contact with skin, or if inhaled; Suspected of causing cancer. [7] | Keep away from heat and ignition sources. Use only in a well-ventilated area. |

| Potassium Carbonate | Causes serious eye irritation. | Avoid generating dust. |

Conclusion

The synthesis of 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine is a well-established and scalable process that is critical for the production of numerous agrochemical and pharmaceutical agents. The two-step sequence, beginning with the nucleophilic substitution on 2,3-dichloropyridine to form a hydrazine intermediate, followed by a cyclocondensation reaction with acrylonitrile, represents the most efficient and industrially relevant pathway. By understanding the underlying mechanisms and adhering to rigorous safety protocols, researchers can reliably produce this valuable chemical building block for further elaboration and discovery.

References

-

3-Aminopyrazole synthesis. ChemicalBook.

-

3(5)-aminopyrazole. Organic Syntheses Procedure.

-

Selective Synthesis of 3- or 5-Substituted Aminopyrazoles. Org. Lett. 2015, 17, 2964–2967.

-

Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI.

-

Recent developments in aminopyrazole chemistry. arkat usa.

-

2-Hydrazinopyridine synthesis. ChemicalBook.

-

Pyridine, 2-chloro-3-hydrazino- (9CI) Safety Data Sheets. Echemi.

-

SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.

-

2 - SAFETY DATA SHEET. Thermo Fisher Scientific.

-

process for synthesis of (3-chloro-2-pyridyl)hydrazine. Justia Patents.

-

CN106588758B - Synthesis process of 2-hydrazinopyridine derivative. Google Patents.

-

Synthesis of 3-Chloro-1H-pyrazole from 3-Aminopyrazole: A Technical Guide. Benchchem.

-

WO2021096903A1 - Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate. Google Patents.

-

3-Chloropyridin-2-amine. PMC - NIH.

-

2-Chloro-3-hydrazinylpyridine. PubChem.

-

CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative. Google Patents.

-

2-Chloro-3-hydroxypyridine Safety Data Sheet. Jubilant Ingrevia Limited.

-

TW202120478A - New processes for synthesis of (3-chloro-2-pyridyl)hydrazine. Google Patents.

-

CN104844567A - A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid. Google Patents.

-

Synthesis and characterization of some novel 1,3-diaryl pyrazole bearing 2-oxopyridine-3,5-dicarbonitrile derivatives. ResearchGate.

-

1-(3-Chloropyridin-2-yl)-1H-pyrazol-3-amine. Amerigo Scientific.

-

Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. PMC - NIH.

-

DE102009012471A1 - Preparing a 2-amino pyridine derivative comprises reacting an open-chain nitrile precursor with a nitrogen containing compound in a cyclization reaction. Google Patents.

-

Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC - PubMed Central.

-

Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. NIH.

-

Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis Pvt. Ltd.

-

chemistry and biological properties of pyrazole derivatives. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.

-

1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI.

-

Pyrazole synthesis. Organic Chemistry Portal.

-

Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. Journal of Chemical and Pharmaceutical Research.

-

WO2011076194A1 - Method for purifying pyrazoles. Google Patents.

-

Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. PubMed.

-

Amino-Pyrazoles in Medicinal Chemistry: A Review. Odessa University Chemical Journal.

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.

-

Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). MDPI.

Sources

- 1. patents.justia.com [patents.justia.com]

- 2. 3-Chloropyridin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 5. Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. fishersci.com [fishersci.com]

- 9. jubilantingrevia.com [jubilantingrevia.com]

A Technical Guide to the Chemical Properties of 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine

Introduction

In the landscape of modern medicinal chemistry and drug discovery, heterocyclic scaffolds serve as the bedrock for a vast array of therapeutic agents. Among these, the pyrazole nucleus is a privileged structure, featured in numerous approved drugs for its versatile binding capabilities and metabolic stability.[1] This guide focuses on a specific, highly functionalized derivative: 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine (CAS No. 1250109-75-1).[2] This compound uniquely combines the pyrazole core with a chloropyridine moiety, presenting a valuable scaffold for chemical exploration. The presence of a reactive primary amine at the 3-position of the pyrazole ring offers a key vector for derivatization, making it an intermediate of significant interest for researchers developing novel kinase inhibitors and other targeted therapies.[3][4]

This document provides an in-depth examination of the core chemical properties of this compound, including its synthesis, physicochemical characteristics, spectroscopic signature, and chemical reactivity. The insights and protocols herein are designed to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this molecule in their synthetic and discovery programs.

Section 1: Synthesis and Mechanistic Rationale

The construction of the 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine scaffold is most efficiently achieved through a nucleophilic aromatic substitution (SNAr) reaction. This strategy leverages the reactivity of a di-substituted pyridine with a pre-formed aminopyrazole.

Causality Behind the Synthetic Strategy:

The chosen pathway involves the condensation of 3-aminopyrazole with 2,3-dichloropyridine. This approach is superior to building the pyrazole ring onto a pre-existing pyridine-hydrazine for several reasons:

-

Regiocontrol: The reaction between 3-aminopyrazole and 2,3-dichloropyridine is highly regioselective. The N1 of the pyrazole ring is the more nucleophilic nitrogen for N-arylation. It preferentially attacks the C2 position of the 2,3-dichloropyridine ring. This is because the chlorine at C2 is activated by the electron-withdrawing effect of the ring nitrogen and is a better leaving group than the chlorine at C3.

-

Commercial Availability: Both 3-aminopyrazole and 2,3-dichloropyridine are readily available starting materials, making this route cost-effective and scalable.

-

Robustness: N-arylation of pyrazoles is a well-established and high-yielding transformation in heterocyclic chemistry, often facilitated by a base to deprotonate the pyrazole N-H.[5]

Experimental Protocol: Synthesis of 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine

This protocol is a representative procedure based on established methods for N-arylation of pyrazoles.[5][6]

Step 1: Reaction Setup

-

To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3-aminopyrazole (1.0 eq).

-

Add a suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

-

Add a mild inorganic base, such as potassium carbonate (K₂CO₃, 2.5 eq), to the suspension.

Step 2: Reagent Addition

-

Slowly add a solution of 2,3-dichloropyridine (1.1 eq) in the same solvent to the stirring suspension at room temperature.

-

The causality for using a slight excess of the dichloropyridine is to ensure the complete consumption of the limiting 3-aminopyrazole.

Step 3: Reaction Execution

-

Heat the reaction mixture to 80-100 °C. The elevated temperature is necessary to overcome the activation energy of the SNAr reaction.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

Step 4: Work-up and Isolation

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a beaker containing ice-water, which will precipitate the crude product and dissolve the inorganic salts.

-

Stir for 30 minutes, then collect the precipitated solid by vacuum filtration.

-

Wash the solid with water, followed by a cold, non-polar solvent like hexane or diethyl ether to remove non-polar impurities.

Step 5: Purification

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane). The choice of purification is dictated by the purity of the crude product and the scale of the reaction.

Visualization of Synthetic Workflow

Caption: Synthetic workflow for 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine.

Section 2: Physicochemical Properties

The physical and chemical properties of a compound are critical for its handling, formulation, and pharmacokinetic profiling. The data below is a combination of reported values and expert predictions based on structural analogs.

| Property | Value | Source |

| CAS Number | 1250109-75-1 | [2] |

| Molecular Formula | C₈H₇ClN₄ | [2][7] |

| Molecular Weight | 194.62 g/mol | [2] |

| Monoisotopic Mass | 194.0359 Da | [7] |

| Appearance | White to off-white crystalline solid (Predicted) | N/A |

| Melting Point | 110-130 °C (Estimated range) | N/A |

| Solubility | Soluble in Methanol, DMSO, Chloroform; Sparingly soluble in water. | [8] |

| Predicted XlogP | 1.4 | [7] |

| pKa (most basic) | ~3.5 (Pyridine N, Predicted) | N/A |

| pKa (most acidic) | ~14.0 (Amine N-H, Predicted) | N/A |

Rationale for Estimates: The melting point is estimated to be higher than that of 3-aminopyrazole (34-37 °C) due to increased molecular weight and intermolecular interactions, but likely lower than highly substituted, crystalline analogs like its carboxylic acid derivative (197-200 °C).[8][9] Solubility is predicted based on the properties of both the polar aminopyrazole and the relatively non-polar chloropyridine fragments.

Section 3: Spectroscopic and Structural Characterization

Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. The following data is predictive and serves as a guide for characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ ~8.25 ppm (dd, 1H, J ≈ 4.7, 1.5 Hz): Proton at C6 of the pyridine ring (H-d). Doublet of doublets due to ortho coupling to H-e and meta coupling to H-f.

-

δ ~8.00 ppm (dd, 1H, J ≈ 8.0, 1.5 Hz): Proton at C4 of the pyridine ring (H-f). Doublet of doublets due to meta coupling to H-d and ortho coupling to H-e.

-

δ ~7.50 ppm (dd, 1H, J ≈ 8.0, 4.7 Hz): Proton at C5 of the pyridine ring (H-e). Doublet of doublets from ortho coupling to both H-d and H-f.

-

δ ~7.80 ppm (d, 1H, J ≈ 2.5 Hz): Proton at C5 of the pyrazole ring (H-b).

-

δ ~5.90 ppm (d, 1H, J ≈ 2.5 Hz): Proton at C4 of the pyrazole ring (H-a).

-

δ ~5.50 ppm (s, 2H): Broad singlet for the two protons of the primary amine (-NH₂). This signal is exchangeable with D₂O.

-

-

¹³C NMR (100 MHz, DMSO-d₆):

-

δ ~155.0 ppm: C3 of pyrazole (attached to NH₂).

-

δ ~148.0 ppm: C2 of pyridine (attached to pyrazole).

-

δ ~147.0 ppm: C6 of pyridine.

-

δ ~140.0 ppm: C4 of pyridine.

-

δ ~135.0 ppm: C5 of pyrazole.

-

δ ~128.0 ppm: C3 of pyridine (attached to Cl).

-

δ ~125.0 ppm: C5 of pyridine.

-

δ ~95.0 ppm: C4 of pyrazole.

-

Visualization of Key Structural Assignments

Caption: Predicted ¹H NMR assignments for the molecule's core structure.

Mass Spectrometry (MS)

-

Method: Electrospray Ionization (ESI+).

-

Expected [M+H]⁺: m/z 195.04.

-

Key Isotopic Signature: A prominent [M+H+2]⁺ peak at m/z 197.04, with an intensity approximately one-third of the [M+H]⁺ peak, is expected. This is the characteristic isotopic pattern for a molecule containing a single chlorine atom.

-

Likely Fragmentation: Loss of HCN from the pyrazole ring or cleavage at the C-N bond connecting the two heterocyclic rings.

Infrared (IR) Spectroscopy

-

Technique: Attenuated Total Reflectance (ATR).

-

Characteristic Absorptions:

-

3450-3300 cm⁻¹ (two bands, medium): Asymmetric and symmetric N-H stretching of the primary amine.[10][11]

-

3150-3100 cm⁻¹ (weak): Aromatic C-H stretching from both rings.

-

1640-1600 cm⁻¹ (strong): N-H scissoring (bending) vibration of the primary amine.[10]

-

1580-1450 cm⁻¹ (multiple bands, strong): C=C and C=N stretching vibrations within the aromatic pyrazole and pyridine rings.

-

1340-1250 cm⁻¹ (strong): Aromatic C-N stretching.[10]

-

800-750 cm⁻¹ (strong): C-Cl stretching vibration.

-

Section 4: Chemical Reactivity and Synthetic Utility

The synthetic value of 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine lies in the orthogonal reactivity of its functional groups.

-

The 3-Amino Group: This is the primary site for derivatization. As a nucleophilic primary aromatic amine, it readily participates in:

-

Acylation: Reaction with acid chlorides or anhydrides to form amides.

-

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

-

Reductive Amination: Condensation with aldehydes or ketones followed by reduction to yield secondary amines.

-

Buchwald-Hartwig or Ullmann Coupling: To form di-aryl amines.

-

-

The Pyridine Ring: The chlorine atom at the C3 position is relatively unreactive towards SNAr compared to the C2 position, but it can be functionalized using cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) under palladium or copper catalysis. This allows for the introduction of carbon or heteroatom substituents.

-

The Pyrazole Ring: Generally stable to many reaction conditions. The C4 and C5 positions can undergo electrophilic substitution, though this is often challenging and requires harsh conditions.

Visualization of Reactivity Sites

Caption: The molecule as a scaffold for further chemical modification.

Section 5: Safety and Handling

While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from structurally related aminopyrazoles and chloropyridines should be used to guide handling procedures.[12][13][14]

-

Hazard Classification (Anticipated):

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

-

Skin and Body Protection: Wear a standard laboratory coat. Ensure sleeves are down and the coat is fully buttoned.

-

-

Handling and Storage:

Conclusion

1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine is a well-defined chemical entity with significant potential as a building block in pharmaceutical and agrochemical research. Its synthesis is straightforward, relying on robust and scalable chemical transformations. The molecule possesses distinct spectroscopic features that allow for its unambiguous identification. Most importantly, its dual functionality—a nucleophilic amine and a site for cross-coupling—provides chemists with a versatile platform for generating molecular diversity. The comprehensive data and protocols presented in this guide serve as a foundational resource for scientists looking to harness the synthetic potential of this valuable intermediate.

References

-

Reactions of 3-aminopyrazole derivatives with cyanothioacetamide and its derivatives: Synthesis and reactions of several new pyrazole and pyrazole[3,2-b]pyrimidine derivatives. PubMed. Available at: [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health (NIH). Available at: [Link]

-

An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride. Organic Chemistry Portal. Available at: [Link]

-

Recent developments in aminopyrazole chemistry. Arkat USA. Available at: [Link]

-

Efficient One-Pot, Two-Component Modular Synthesis of 3,5-Disubstituted Pyrazoles. ACS Omega. Available at: [Link]

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

-

Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. National Institutes of Health (NIH). Available at: [Link]

-

Reactions of 3-Aminopyazole Derivatives with Cyanothioacetamide and Its Derivatives: Synthesis and Reactions of Several New Pyrazole and Pyrazole[3,2-b]Pyrimidine Derivatives. Korea Science. Available at: [Link]

-

Reactions of 3-aminopyrazole derivatives with... Archives of Pharmacal Research - Ovid. Available at: [Link]

-

Substrate scope of the 3‐aminopyrazoles. Reaction conditions. ResearchGate. Available at: [Link]

-

Electronic supplementary information. The Royal Society of Chemistry. Available at: [Link]

-

SAFETY DATA SHEET - 1-Methyl-1H-pyrazol-3-amine. Acros Organics. Available at: [Link]

-

IR: amines. University of Calgary. Available at: [Link]

-

3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylic acid. LookChem. Available at: [Link]

-

ETHYL 3-BROMO-1-(3-CHLOROPYRIDIN-2-YL)-1H-PYRAZOLE-5-CARBOXYLATE. ChemSrc. Available at: [Link]

-

1-(3-Chloropyridin-2-yl)-1H-pyrazol-3-amine. Amerigo Scientific. Available at: [Link]

-

1-(3-chloropyridin-2-yl)-1h-pyrazol-3-amine. PubChemLite. Available at: [Link]

-

N-(4-chloro-2-methyl-6-(methylcarbamoyl)phenyl)-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide. Veeprho. Available at: [Link]

-

Pyrazole: an emerging privileged scaffold in drug discovery. National Institutes of Health (NIH). Available at: [Link]

- CN104844567A - A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid. Google Patents.

-

3-{[5-(trifluoromethyl)-2H-tetrazol-2-yl]methyl}-1H-pyrazole-5-carboxylic acid. PubChem. Available at: [Link]

-

24.10: Spectroscopy of Amines. Chemistry LibreTexts. Available at: [Link]

-

Infrared Spectroscopy. CDN. Available at: [Link]

-

1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. Available at: [Link]

-

Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]

-

Pyrazol-3-ylamine. PubChem. Available at: [Link]

-

3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid. PubChem. Available at: [Link]

-

Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. PubMed. Available at: [Link]

-

Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. National Institutes of Health (NIH). Available at: [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. Available at: [Link]

-

Synthesis, IR Spectra, Crystal Structure and DFT Studies on 1-Acetyl-3-(4-Chlorophenyl)-5-(4-Methylphenyl)-2-Pyrazoline. MDPI. Available at: [Link]

-

(PDF) Synthesis of 3-(pyridine-2-yl)-4,5-dihydro-1H-pyrazole-1-thiocarboxamides and their copper(II) complexes. ResearchGate. Available at: [Link]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. Available at: [Link]

-

3-Chloro-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid. PubChem. Available at: [Link]

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-(3-Chloropyridin-2-yl)-1H-pyrazol-3-amine - Amerigo Scientific [amerigoscientific.com]

- 3. Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. CN104844567A - A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid - Google Patents [patents.google.com]

- 6. 3-BroMo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid | 500011-86-9 [chemicalbook.com]

- 7. PubChemLite - 1-(3-chloropyridin-2-yl)-1h-pyrazol-3-amine (C8H7ClN4) [pubchemlite.lcsb.uni.lu]

- 8. 3-Aminopyrazole | 1820-80-0 [chemicalbook.com]

- 9. echemi.com [echemi.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 12. fishersci.com [fishersci.com]

- 13. static.cymitquimica.com [static.cymitquimica.com]

- 14. fishersci.com [fishersci.com]

- 15. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine (CAS: 1250109-75-1): Synthesis, Characterization, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine, a heterocyclic building block of significant interest to researchers in medicinal chemistry, agrochemicals, and materials science. We will delve into its core properties, propose a robust synthetic pathway with detailed experimental protocols, and explore its broader significance within the context of modern drug discovery, grounded in the established importance of the pyrazole scaffold.

Core Compound Properties and Safety Data

Understanding the fundamental physicochemical and safety profile of a compound is the bedrock of any successful research endeavor. This section outlines the key identifiers for 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine and provides essential safety guidance based on data from structurally related molecules.

Physicochemical and Structural Data

The following table summarizes the essential identifiers and properties of the title compound.[1][2]

| Property | Value | Source |

| CAS Number | 1250109-75-1 | Amerigo Scientific[1] |

| Molecular Formula | C₈H₇ClN₄ | Amerigo Scientific[1] |

| Molecular Weight | 194.62 g/mol | Amerigo Scientific[1] |

| InChI Key | LXLQLBLYRXHAOK-UHFFFAOYSA-N | PubChemLite[2] |

| SMILES | C1=CC(=C(N=C1)N2C=CC(=N2)N)Cl | PubChemLite[2] |

| Purity | Typically ≥95% | Amerigo Scientific[1] |

Health and Safety Guidance

While a specific Safety Data Sheet (SDS) for 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine should always be consulted prior to handling, data from analogous pyrazole and chloropyridine compounds suggest the following precautions.[3][4][5] The compound is expected to be an irritant.

-

Skin Contact : May cause skin irritation.[3]

-

Ingestion : May be harmful if swallowed.

Recommended Handling Procedures:

-

Ventilation : Handle in a well-ventilated area, preferably within a chemical fume hood.[6][7]

-

Personal Protective Equipment (PPE) : Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat.[3][6]

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids.[3][4]

-

Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[3][5]

Synthesis and Mechanism

The synthesis of 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine is most logically achieved via a nucleophilic aromatic substitution (SNAr) reaction. This strategy is a cornerstone of heterocyclic chemistry for its reliability in coupling amine nucleophiles to electron-deficient aromatic rings, such as dichloropyridines.

Proposed Synthetic Pathway

The proposed synthesis involves the reaction of 1H-pyrazol-3-amine with 2,3-dichloropyridine. The rationale is as follows: The pyrazole nitrogen is a potent nucleophile, particularly after deprotonation by a suitable base. The chlorine atom at the 2-position of 2,3-dichloropyridine is highly activated towards nucleophilic attack due to the electron-withdrawing effect of the adjacent ring nitrogen and the chlorine at the 3-position. This regioselectivity is a well-established principle in pyridine chemistry.

Sources

- 1. 1-(3-Chloropyridin-2-yl)-1H-pyrazol-3-amine - Amerigo Scientific [amerigoscientific.com]

- 2. PubChemLite - 1-(3-chloropyridin-2-yl)-1h-pyrazol-3-amine (C8H7ClN4) [pubchemlite.lcsb.uni.lu]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. tcichemicals.com [tcichemicals.com]

An In-Depth Technical Guide to the Derivatives of 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry and drug discovery. Its unique combination of a pyrazole and a pyridine ring, adorned with a reactive amino group, provides a versatile platform for the development of a diverse range of derivatives with significant therapeutic potential. This technical guide offers a comprehensive overview of the synthesis, chemical properties, and biological applications of these derivatives, with a particular focus on their burgeoning role in oncology and inflammatory diseases. By elucidating the key structure-activity relationships and providing detailed experimental insights, this document aims to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics based on this promising molecular framework.

Introduction: The Significance of the Pyrazolyl-Pyridine Scaffold

Heterocyclic compounds form the cornerstone of modern medicinal chemistry, with nitrogen-containing ring systems being particularly prominent in a vast array of pharmaceuticals.[1] Among these, the fusion of pyrazole and pyridine moieties has emerged as a particularly fruitful strategy for the discovery of novel bioactive agents.[2] The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a common feature in numerous approved drugs, exhibiting a wide spectrum of biological activities including anti-inflammatory, anticancer, and antimicrobial properties.[1] The pyridine ring, a six-membered aromatic heterocycle, is another ubiquitous scaffold in drug design, often employed to enhance solubility, modulate electronic properties, and establish crucial interactions with biological targets.

The conjunction of these two pharmacophores in the 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine core (Figure 1) creates a molecule with a distinct three-dimensional structure and electronic distribution. The 3-amino group on the pyrazole ring serves as a key handle for derivatization, allowing for the introduction of a wide variety of substituents to probe structure-activity relationships (SAR) and optimize pharmacological profiles. The chlorine atom on the pyridine ring can also be a site for further modification or can contribute to the overall electronic character and binding interactions of the molecule.

This guide will delve into the synthetic pathways to access this core and its derivatives, explore the chemical reactivity of the 3-amino group, and provide a detailed account of the diverse biological activities exhibited by these compounds.

Synthesis of the 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine Core

The synthesis of the 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine core can be approached through several strategic disconnections. A common and effective method involves the condensation of a suitably substituted hydrazine with a β-ketonitrile derivative.

Retrosynthetic Analysis

A plausible retrosynthetic pathway for the target molecule is depicted below. The pyrazole ring can be constructed from the reaction of 2-(3-chloropyridin-2-yl)hydrazine and a three-carbon component bearing a nitrile and a masked carbonyl group.

Key Synthetic Protocols

Protocol 1: From 2-Hydrazinyl-3-chloropyridine and Malononitrile Derivatives

This protocol outlines a two-step process starting from the commercially available 2,3-dichloropyridine.

Step 1: Synthesis of 2-(3-chloropyridin-2-yl)hydrazine

-

Reaction: 2,3-Dichloropyridine is reacted with hydrazine hydrate. The nucleophilic aromatic substitution of the chlorine at the 2-position is generally favored due to the electronic activation by the ring nitrogen.

-

Reagents and Conditions: 2,3-dichloropyridine, hydrazine hydrate, an alcohol solvent (e.g., ethanol or isopropanol), and elevated temperature (reflux).

-

Work-up: The reaction mixture is cooled, and the product is isolated by filtration or extraction after solvent removal. Purification is typically achieved by recrystallization or column chromatography.

Step 2: Cyclization to form 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine

-

Reaction: The synthesized 2-(3-chloropyridin-2-yl)hydrazine is condensed with a suitable three-carbon synthon, such as 3-ethoxyacrylonitrile or 3,3-dimethoxypropionitrile.

-

Reagents and Conditions: 2-(3-chloropyridin-2-yl)hydrazine, 3-ethoxyacrylonitrile (or equivalent), an acidic or basic catalyst, and an appropriate solvent (e.g., ethanol, acetic acid). The reaction is typically heated to drive the cyclization.

-

Causality: The hydrazine first condenses with the carbonyl equivalent, followed by an intramolecular nucleophilic attack of the other nitrogen onto the nitrile group, leading to the formation of the pyrazole ring.

-

Work-up and Purification: The product is isolated by precipitation or extraction and purified by column chromatography on silica gel.

Sources

biological activity of novel chloropyridinyl pyrazoles

An In-Depth Technical Guide to the Biological Activity of Novel Chloropyridinyl Pyrazoles

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal and agrochemical research, renowned for its wide spectrum of biological activities.[1][2] This guide focuses on a specific, highly potent subclass: novel chloropyridinyl pyrazoles. These compounds have emerged as significant leads in the development of next-generation insecticides, fungicides, herbicides, and therapeutic agents.[3][4][5][6] We will explore the synthetic strategies for creating these molecules, provide a comprehensive overview of their diverse biological activities, and delve into their primary mechanism of action as modulators of the gamma-aminobutyric acid (GABA) receptor. Furthermore, this guide will elucidate critical structure-activity relationships (SAR) that govern their potency and selectivity, supported by detailed experimental protocols and data analysis to empower researchers in this dynamic field.

Introduction: The Prominence of the Pyrazole Scaffold

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. This unique arrangement confers favorable physicochemical properties, such as metabolic stability and the ability to act as both hydrogen bond donors and acceptors, making the pyrazole ring an exceptional pharmacophore.[7][8] Consequently, pyrazole derivatives are central to numerous commercial products, including the anti-inflammatory drug Celecoxib, the insecticide Fipronil, and the fungicide Pyraclostrobin.[9][10][11]

The incorporation of a chloropyridinyl moiety onto the pyrazole core has proven to be a particularly fruitful strategy. This substituent often enhances binding affinity to biological targets and modulates the electronic properties of the molecule, leading to heightened potency and, in some cases, novel mechanisms of action. This guide provides a senior application scientist's perspective on harnessing the potential of this chemical class.

Synthetic Strategies: Building the Core Scaffold

The synthesis of chloropyridinyl pyrazole derivatives is a well-established yet flexible process, typically involving the cyclization of a hydrazine with a 1,3-dicarbonyl compound or its equivalent. The specific introduction of the 3-chloro-pyridin-2-yl group is often achieved by reacting the appropriately substituted hydrazine with a suitable pyrazole precursor.

A representative synthetic workflow involves the creation of a key intermediate, such as 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole, which can then be derivatized.[3] This modular approach allows for the systematic exploration of structure-activity relationships by introducing diverse functional groups at various positions on the pyrazole ring.

Caption: Generalized workflow for synthesizing novel chloropyridinyl pyrazole derivatives.

Exemplary Protocol: Synthesis of 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbothioamide

This protocol is adapted from established methodologies and demonstrates a common sequence for creating functionalized intermediates.[12] The causality behind using Lawesson's reagent is its specific and high-yielding conversion of carboxamides to carbothioamides, which are versatile precursors for building heterocyclic rings like thiazoles.[12]

Step 1: Synthesis of the Pyrazole Carboxamide Intermediate

-

React 2-hydrazinyl-3-chloropyridine with a suitable pyrazole precursor (e.g., a brominated pyrazole carboxylate) under appropriate solvent and temperature conditions to form the N-pyridylpyrazole ester.

-

Hydrolyze the resulting ester to the corresponding carboxylic acid.

-

Convert the carboxylic acid to the primary amide (e.g., compound 2 in the cited literature) using standard amide coupling techniques.[12]

Step 2: Thionation to Carbothioamide

-

Dissolve the pyrazole carboxamide intermediate (15.0 mmol) in 300 mL of anhydrous tetrahydrofuran (THF).

-

Add Lawesson's reagent (9.0 mmol, 0.6 equivalents) to the solution.

-

Stir the reaction mixture at 65 °C for 2 hours, monitoring completion by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent in vacuo.

-

Purify the crude product by column chromatography on silica gel to yield the desired 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbothioamide.[12]

Spectrum of Biological Activity

Novel chloropyridinyl pyrazoles exhibit a remarkable breadth of biological activities, with prominent applications in crop protection and promising potential in medicine.

Insecticidal Activity

This is the most extensively documented activity for this class of compounds. They show potent efficacy against a range of devastating agricultural pests, particularly Lepidoptera (moths and butterflies) and Hemiptera (aphids).[12][13]

Key Findings:

-

Lepidopteran Pests: Many derivatives show excellent larvicidal activity against pests like the diamondback moth (Plutella xylostella), cotton bollworm (Helicoverpa armigera), and various species of armyworms (Spodoptera spp.).[3][12]

-

Other Pests: Significant activity has also been reported against bean aphids, mosquitos, and spider mites.[14][15]

-

Selectivity: Interestingly, some compounds exhibit high selectivity between different insect orders, such as between Lepidoptera and Hemiptera, which is a desirable trait for integrated pest management (IPM) programs.[14][15]

| Compound ID (Reference) | Target Pest | Activity Metric | Result |

| 10g [3] | Helicoverpa armigera | Mortality (%) | 70.8% |

| 10h [3] | Helicoverpa armigera | Mortality (%) | 87.5% |

| 10g [3] | Plutella xylostella | LC₅₀ (mg/L) | 27.49 |

| 10h [3] | Plutella xylostella | LC₅₀ (mg/L) | 23.67 |

| 7g [12] | Plutella xylostella | LC₅₀ (mg/L) | 1.13 |

| IIi [14] | Spider Mite (Tetranychus cinnabarinus) | Miticidal Activity (%) | 95% at 200 mg/kg |

Fungicidal Activity

Chloropyridinyl pyrazoles have also been investigated as fungicides against significant plant pathogens. The pyrazole carboxamide scaffold, in particular, is known to target the mitochondrial respiratory chain in fungi.[16]

Key Findings:

-

Broad Spectrum: Derivatives have shown considerable activity against fungi such as Gibberella zeae, Fusarium oxysporum, Botrytis cinerea, and Rhizoctonia solani.[5][16]

-

Potency: Certain compounds exhibit efficacy comparable to or better than commercial fungicides like boscalid and pyraclostrobin under laboratory conditions.[10][16] For instance, some derivatives containing a p-trifluoromethyl-phenyl moiety showed EC₅₀ values below 2 µg/mL against Valsa mali.[5]

Herbicidal and Nematicidal Activities

Research has also explored the potential of these compounds in weed and nematode control.

-

Nematicidal Activity: Chiral fluorinated pyrazole carboxamides have shown good control efficacy against the tomato root-knot nematode (Meloidogyne incognita).[19]

Medicinal Potential: Antiproliferative Activity

Beyond agriculture, pyrazole scaffolds are a cornerstone of medicinal chemistry.[20] Chloropyridinyl pyrazole derivatives have been evaluated for their potential as anticancer agents.

-

Tubulin Polymerization Inhibition: Several pyrimidinyl pyrazole derivatives have demonstrated antiproliferative activity against human lung cancer cell lines by inhibiting tubulin polymerization, binding at or near the colchicine site.[21][22]

-

Broad Cytotoxicity: Other derivatives have shown a broad spectrum of activity against the NCI-60 panel of human tumor cell lines.[23][24]

Mechanism of Action: GABA Receptor Antagonism

For many insecticidally active chloropyridinyl pyrazoles, the primary target is the gamma-aminobutyric acid (GABA) receptor, a ligand-gated ion channel in the insect's central nervous system (CNS).[9][25] This mechanism is shared with the phenylpyrazole insecticide class, famously represented by fipronil.

The Process:

-

GABA, the primary inhibitory neurotransmitter in insects, binds to its receptor, opening a chloride ion (Cl⁻) channel.

-

The influx of Cl⁻ hyperpolarizes the neuron, making it less likely to fire, thus maintaining normal nerve function.

-

Chloropyridinyl pyrazoles act as non-competitive antagonists. They do not bind to the GABA binding site itself but to a distinct site within the ion channel pore.[25]

-

This binding blocks the channel, preventing the influx of Cl⁻ even when GABA is present.

-

The blockage leads to uncontrolled neuronal firing, hyperexcitation of the CNS, and ultimately, the death of the insect.

Caption: Mechanism of action of chloropyridinyl pyrazoles at the insect GABA receptor.

Structure-Activity Relationships (SAR)

Understanding the relationship between a molecule's structure and its biological activity is crucial for rational drug and pesticide design. Research has identified several key structural features that govern the potency of chloropyridinyl pyrazoles.

Key SAR Insights:

-

N1-Substituent (Pyrazole Ring): The presence of the 2,6-dichloro-4-substituted phenyl or a 3-chloropyridin-2-yl group at the N1 position is often critical for high insecticidal potency, as it anchors the molecule in the binding pocket of the GABA receptor.[3][25]

-

C4-Substituent (Pyrazole Ring): A bulky, hydrophobic group at the C4 position, such as a tert-butyl or trifluoromethylsulfinyl group, is a common feature in highly active compounds. This group is believed to interact with a hydrophobic subsite in the receptor.[25]

-

C5-Substituent (Pyrazole Ring): Modifications at the C5 position are widely explored to fine-tune activity and spectrum. Introducing moieties like thiazole or varied carboxamides can significantly enhance insecticidal or fungicidal properties.[5][12]

-

Substituents on Phenyl Rings: For derivatives containing additional phenyl rings, electron-withdrawing groups (e.g., fluoro, chloro, trifluoromethyl) often increase biological activity.[3][5]

Caption: Key structure-activity relationship (SAR) drivers for chloropyridinyl pyrazoles.

Standardized Bioassay Protocols

To ensure data is reproducible and comparable across different laboratories, standardized protocols are essential.

Protocol: In Vitro Insecticidal Bioassay (Leaf-Dip Method)

This protocol is a standard for evaluating stomach poison activity against lepidopteran larvae like Plutella xylostella.

-

Preparation of Test Solutions: Dissolve the synthesized compounds in a suitable solvent (e.g., DMF or acetone) to create a stock solution (e.g., 10,000 mg/L). Prepare a series of graded concentrations (e.g., 100, 50, 25, 12.5, 6.25 mg/L) by serial dilution with distilled water containing a surfactant (e.g., 0.1% Tween-80).

-

Leaf Treatment: Procure fresh cabbage leaves and cut them into discs (e.g., 5 cm diameter). Dip each leaf disc into a test solution for 10-15 seconds.

-

Control Groups: Prepare a positive control (a commercial insecticide of known efficacy) and a negative control (solvent + surfactant solution without the test compound).

-

Assay Setup: Allow the treated leaf discs to air dry. Place one disc into a petri dish lined with moistened filter paper.

-

Insect Introduction: Introduce a set number of larvae (e.g., ten 3rd-instar larvae) into each petri dish.

-

Incubation: Maintain the petri dishes under controlled conditions (e.g., 25 ± 1 °C, 60-70% relative humidity, 16:8 L:D photoperiod).

-

Data Collection: Record larval mortality after 48 and 72 hours. Larvae are considered dead if they cannot move when prodded with a fine brush.

-

Analysis: Correct the mortality rates using Abbott's formula. Calculate the LC₅₀ (lethal concentration to kill 50% of the population) values using Probit analysis.

Protocol: In Vitro Fungicidal Assay (Mycelium Growth Rate Method)

This protocol is used to assess the inhibitory effect of compounds on fungal growth.[26]

-

Media Preparation: Prepare Potato Dextrose Agar (PDA) medium and sterilize it by autoclaving.

-

Compound Incorporation: While the PDA is still molten (approx. 50-60 °C), add the test compound (dissolved in a minimal amount of solvent like acetone) to achieve the desired final concentration (e.g., 100 µg/mL). Pour the mixture into sterile petri dishes.

-

Inoculation: From a fresh culture of the target fungus (e.g., Rhizoctonia solani), cut a mycelial disc (e.g., 5 mm diameter) using a sterile cork borer. Place the disc, mycelium-side down, at the center of the PDA plate containing the test compound.

-

Control Groups: Prepare a positive control (commercial fungicide) and a negative control (PDA with solvent only).

-

Incubation: Incubate the plates at the optimal temperature for the fungus (e.g., 25 °C) in the dark.

-

Data Collection: When the mycelial growth in the negative control plate has nearly reached the edge of the dish, measure the diameter of the fungal colony in all plates.

-

Analysis: Calculate the percentage of inhibition using the formula: Inhibition (%) = [(C - T) / C] × 100, where C is the colony diameter of the negative control and T is the colony diameter of the treated plate.

Conclusion and Future Perspectives

Chloropyridinyl pyrazoles represent a highly versatile and potent class of biologically active molecules. Their success in agrochemical research, particularly as insecticides targeting the GABA receptor, is well-documented. The synthetic tractability of the scaffold allows for extensive derivatization, enabling the fine-tuning of activity, selectivity, and physicochemical properties.

Future research should focus on several key areas:

-

Novel Modes of Action: While GABA receptor antagonism is a primary mechanism, exploring derivatives that target other sites (e.g., mitochondrial complex II for fungicides[26]) could overcome resistance issues.

-

Medicinal Chemistry Advancement: The antiproliferative properties of these compounds warrant further investigation. Optimizing for potency against cancer cell lines while minimizing toxicity to normal cells is a critical next step.[27]

-

Eco-toxicology and Safety Profiles: For agrochemical candidates, a thorough evaluation of their environmental fate and impact on non-target organisms, including pollinators and aquatic life, is imperative for sustainable development.

-

Computational Design: Leveraging molecular docking and computational SAR studies can accelerate the discovery of new leads with enhanced potency and desired selectivity profiles.[19]

By integrating modern synthetic chemistry, rigorous biological evaluation, and computational modeling, the full potential of the chloropyridinyl pyrazole scaffold can be realized, leading to the development of innovative solutions for global challenges in health and agriculture.

References

-

Discovery of Novel N-Pyridylpyrazole Thiazole Derivatives as Insecticide Leads. MDPI. [Link]

-

Design, Synthesis, and Insecticidal Activity of Novel Pyrazole Derivatives Containing α-Hydroxymethyl-N-benzyl Carboxamide, α-Chloromethyl-N-benzyl Carboxamide, and 4,5-Dihydrooxazole Moieties. Journal of Agricultural and Food Chemistry. [Link]

-

Synthesis and insecticidal activity of diacylhydrazine derivatives containing a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold. ResearchGate. [Link]

-

Synthesis of Halopyrazole Matrine Derivatives and Their Insecticidal and Fungicidal Activities. MDPI. [Link]

-

Design, Synthesis, and Insecticidal Activity of Novel Pyrazole Derivatives Containing α-Hydroxymethyl-N-benzyl Carboxamide, α-Chloromethyl-N-benzyl Carboxamide, and 4,5-Dihydrooxazole Moieties. Request PDF. [Link]

-

Synthesis and Antifungal Activity of N-(Substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide Derivatives. MDPI. [Link]

-

Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. Springer. [Link]

-

Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI. [Link]

-

Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry. [Link]

-

Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Oriental Journal of Chemistry. [Link]

-

Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors. PubMed. [Link]

-

Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. PMC - NIH. [Link]

-

Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives. ResearchGate. [Link]

-

Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. PMC - NIH. [Link]

-

Design, Synthesis and Bioactivities of Novel Pyridyl Containing Pyrazole Oxime Ether Derivatives. PMC - NIH. [Link]

-

Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. PMC. [Link]

-

Design, Synthesis, and Biological Activities of Novel Pyrazole Oxime Compounds Containing a Substituted Pyridyl Moiety. MDPI. [Link]

-

Synthesis and mechanism of action of novel pyrimidinyl pyrazole derivatives possessing antiproliferative activity. PubMed. [Link]

-

Rational Design, Synthesis and Computational Structure-Activity Relationship of Novel 3-(4-Chlorophenyl)-5-(3-Hydroxy-4-Ethoxyphenyl)-4,5-Dihydro-1H-Pyrazole-1-Carboxamide. Iranian Journal of Biotechnology. [Link]

-

Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives. Journal of Pesticide Science. [Link]

-

Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. R Discovery. [Link]

-

Current status of pyrazole and its biological activities. PMC - PubMed Central. [Link]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing. [Link]

-

Differential modulation of GABA(A) receptor function by aryl pyrazoles. PubMed. [Link]

-

Synthesis and fungicidal activity of novel pyrazole derivatives containing 5-Phenyl-2-Furan. PubMed. [Link]

-

Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. ResearchGate. [Link]

-

Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. MDPI. [Link]

-

Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline. PMC. [Link]

-

Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. NIH. [Link]

-

GABA receptor antagonists and insecticides: common structural features of 4-alkyl-1... PubMed. [Link]

-

Synthesis and in vitro screening of phenylbipyridinylpyrazole derivatives as potential antiproliferative agents. PubMed. [Link]

-

Synthesis, nematocidal activity and docking study of novel chiral 1-(3-chloropyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives. PubMed. [Link]

-

Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. [Link]

-

New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential... RSC Publishing. [Link]

-

4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. PubMed. [Link]

-

Special Issue : Pyrazole and Thiazole Derivatives in Medicinal Chemistry. MDPI. [Link]

-

Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace. [Link]

-

GABAA Receptor Modulators with a Pyrazolo[1,5-a]quinazoline Core: Synthesis, Molecular Modelling Studies and Electrophysiological Assays. NIH. [Link]

-

Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents. PubMed. [Link]

-

Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents. PubMed. [Link]

-

Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. PubMed Central. [Link]

-

In Vitro and in Vivo Profile of 2-(3-di-fluoromethyl-5-phenylpyrazol-1-yl)-5-methanesulfonylpyridine, a Potent, Selective, and Orally Active Canine COX-2 Inhibitor. PubMed. [Link]

-

Amino-Pyrazoles in Medicinal Chemistry: A Review. IRIS UniGe. [Link]

Sources

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. Design, Synthesis and Bioactivities of Novel Pyridyl Containing Pyrazole Oxime Ether Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and Antifungal Activity of N-(Substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. semanticscholar.org [semanticscholar.org]

- 19. Synthesis, nematocidal activity and docking study of novel chiral 1-(3-chloropyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity [mdpi.com]

- 22. Synthesis and mechanism of action of novel pyrimidinyl pyrazole derivatives possessing antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Synthesis and in vitro screening of phenylbipyridinylpyrazole derivatives as potential antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. GABA receptor antagonists and insecticides: common structural features of 4-alkyl-1-phenylpyrazoles and 4-alkyl-1-phenyltrioxabicyclooctanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

mechanism of action of 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine

An In-Depth Technical Guide on the Core Mechanism of Action of 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine

Abstract

This technical guide provides a comprehensive analysis of the potential mechanism of action for the compound 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine. While direct experimental data on this specific molecule is limited in public literature, its structural motifs are prominently featured in a class of well-characterized bioactive compounds. By examining the established activities of structurally related molecules, particularly in the agrochemical and pharmaceutical fields, we can infer a highly probable primary mechanism and explore other potential biological activities. This guide will delve into the compound's likely interaction with insect ryanodine receptors, a mechanism established for related insecticidal compounds. Furthermore, we will explore the broader therapeutic potential of the aminopyrazole scaffold, which is known to interact with various kinases and other biological targets. This document is intended for researchers, scientists, and drug development professionals seeking a foundational understanding of this compound's potential bioactivity and the experimental approaches to validate these hypotheses.

Introduction to 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine

The molecule 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine is a heterocyclic compound featuring a pyrazole ring substituted with an amine group and a chloropyridine ring.[1] The pyrazole nucleus is a five-membered ring with two adjacent nitrogen atoms, a scaffold that is a cornerstone in modern drug discovery due to its metabolic stability and ability to participate in diverse molecular interactions.[2] Pyrazole derivatives exhibit a wide array of pharmacological activities, including anti-inflammatory, anticancer, analgesic, and antimicrobial effects.[3][4][5][6] The presence of the 3-amino group on the pyrazole ring is particularly significant, as aminopyrazoles are known to be advantageous frameworks for designing ligands for enzymes such as kinases.[7][8]

The chloropyridine moiety also plays a crucial role in the bioactivity of many compounds. The chlorine substituent can influence the molecule's electronic properties, lipophilicity, and metabolic stability, often enhancing its binding affinity to target proteins. The specific arrangement of these structural features in 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine strongly suggests its potential as a bioactive molecule. Notably, this core structure is found in a class of highly effective insecticides, providing a strong basis for its hypothesized primary mechanism of action.

Table 1: Physicochemical Properties of 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine

| Property | Value |

| CAS Number | 1250109-75-1 |

| Molecular Formula | C₈H₇ClN₄ |

| Molecular Weight | 194.624 g/mol |

| Purity | >95% |

| MDL Number | MFCD14594767 |

Data sourced from Amerigo Scientific.[1]

Hypothesized Primary Mechanism of Action: Ryanodine Receptor Modulation

The most compelling hypothesis for the primary is its function as a modulator of insect ryanodine receptors (RyRs). This is inferred from its structural similarity to the anthranilic diamide class of insecticides, most notably chlorantraniliprole (trade name Rynaxypyr®).[9] Intermediates in the synthesis of chlorantraniliprole, such as ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate, share the same core 1-(3-chloropyridin-2-yl)-1H-pyrazole structure.[9][10][11]

Ryanodine receptors are large ion channels located on the membrane of the sarcoplasmic and endoplasmic reticulum. In muscle cells, their primary function is to regulate the release of intracellular calcium stores, which is essential for muscle contraction. The binding of a ligand to the RyR triggers a conformational change that opens the channel, allowing Ca²⁺ ions to flow into the cytoplasm.

In insects, the anthranilic diamide insecticides selectively bind to and activate RyRs. This uncontrolled activation leads to a massive and sustained release of intracellular calcium. The resulting depletion of calcium stores and elevated cytoplasmic calcium levels cause cessation of feeding, lethargy, muscle paralysis, and ultimately death of the insect. The high selectivity of these compounds for insect RyRs over their mammalian counterparts contributes to their favorable safety profile for non-target organisms.

Given the shared chemical scaffold, it is highly probable that 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine also acts as an agonist of insect ryanodine receptors.

Signaling Pathway: Ryanodine Receptor Activation

Caption: Hypothesized activation of insect ryanodine receptors.

Broader Potential Biological Activities

The aminopyrazole scaffold is a "privileged structure" in medicinal chemistry, known for its ability to bind to a variety of biological targets.[2] Therefore, beyond its likely insecticidal properties, 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine may possess other pharmacological activities.

Kinase Inhibition

Many pyrazole derivatives are potent inhibitors of protein kinases.[8] For instance, certain 5-aminopyrazole derivatives have shown effective inhibition of p38α MAP kinase, a key enzyme in inflammatory signaling pathways.[12] The inhibition of kinases is a major strategy in the development of treatments for cancer and inflammatory diseases.[5] The 1H-pyrazol-3-amine moiety, in particular, has been identified as a key pharmacophore in the design of novel and selective kinase inhibitors, such as inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), which is involved in necroptosis and inflammation.[13] It is plausible that 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine could exhibit inhibitory activity against one or more kinases, thereby exerting anti-inflammatory or anti-proliferative effects.

Signaling Pathway: Representative Kinase Cascade (MAPK Pathway)

Caption: Potential inhibition of a kinase signaling pathway.

Antimicrobial and Other Activities

The pyrazole nucleus is also present in compounds with antimicrobial, antifungal, and antiviral activities.[3][14][15] The mechanism for these effects can vary widely, from inhibiting essential enzymes in pathogens to disrupting cell membrane integrity. While less likely to be the primary mechanism given the strong structural link to RyR activators, these potential activities should not be entirely discounted without experimental evidence.

Experimental Protocols for Mechanism of Action Elucidation

To validate the hypothesized mechanisms of action, specific in vitro and cellular assays are required. The following protocols provide a framework for these investigations.

Protocol: Intracellular Calcium Imaging Assay

This assay is designed to determine if the compound activates ryanodine receptors, leading to an increase in cytosolic calcium.

Objective: To measure changes in intracellular Ca²⁺ concentration in an insect cell line (e.g., Sf9 cells) upon application of the test compound.

Methodology:

-

Cell Culture: Culture Sf9 (Spodoptera frugiperda) cells in a suitable medium (e.g., Grace's Insect Medium supplemented with 10% FBS) at 27°C.

-

Cell Plating: Seed the Sf9 cells onto a 96-well, black-walled, clear-bottom microplate at a density of 5 x 10⁴ cells per well and allow them to attach overnight.

-

Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) at a final concentration of 2-5 µM in a physiological saline solution (e.g., Hanks' Balanced Salt Solution).

-

Remove the culture medium from the wells and wash once with the saline solution.

-

Add 100 µL of the dye-loading buffer to each well.

-

Incubate the plate for 30-60 minutes at 27°C in the dark.

-

-

Compound Preparation: Prepare a stock solution of 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine in DMSO. Create a serial dilution in the saline solution to achieve the desired final concentrations. Include a vehicle control (DMSO) and a positive control (e.g., caffeine or a known RyR agonist).

-

Fluorescence Measurement:

-

Wash the cells twice with the saline solution to remove excess dye.

-

Add 100 µL of saline solution to each well.

-

Place the microplate in a fluorescence plate reader equipped with an automated injection system.

-

Set the excitation and emission wavelengths appropriate for the dye (e.g., 494 nm excitation and 516 nm emission for Fluo-4).

-

Record a baseline fluorescence reading for 1-2 minutes.

-

Inject 20 µL of the compound dilutions (or controls) into the respective wells.

-

Continue to record the fluorescence intensity for at least 5-10 minutes to capture the calcium transient.

-

-

Data Analysis:

-

Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

-

Normalize the data by dividing ΔF by the baseline fluorescence (F₀) to get ΔF/F₀.

-

Plot the ΔF/F₀ against the compound concentration to generate a dose-response curve and determine the EC₅₀ value.

-

Experimental Workflow: Calcium Imaging Assay

Caption: Workflow for a cell-based calcium imaging assay.

Protocol: In Vitro Kinase Inhibition Assay

This assay determines the direct inhibitory effect of the compound on a specific kinase.

Objective: To quantify the inhibition of a target kinase (e.g., p38α MAP kinase) by the test compound.

Methodology:

-

Reagents: Obtain recombinant human p38α MAP kinase, a suitable substrate (e.g., ATF2 peptide), and ³²P-γ-ATP.

-

Reaction Buffer: Prepare a kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM Na₃VO₄, 2 mM DTT).

-

Compound Preparation: Prepare serial dilutions of 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine in DMSO.

-

Kinase Reaction:

-

In a 96-well plate, add 5 µL of the compound dilution.

-

Add 20 µL of a solution containing the kinase and the substrate in the reaction buffer.

-

Pre-incubate for 10 minutes at 30°C.

-

Initiate the reaction by adding 10 µL of ATP solution containing ³²P-γ-ATP (final concentration ~10 µM).

-

Incubate for 30 minutes at 30°C.

-

-

Stopping the Reaction: Terminate the reaction by adding 15 µL of 3% phosphoric acid.

-

Separation: Spot 20 µL of the reaction mixture onto a P81 phosphocellulose filter paper.

-

Washing: Wash the filter paper three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated ³²P-γ-ATP.

-

Detection: Measure the radioactivity remaining on the filter paper using a scintillation counter.

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

-

Plot the percent inhibition against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Table 2: Hypothetical Data from a Kinase Inhibition Assay

| Compound Concentration (µM) | Kinase Activity (% of Control) | % Inhibition |

| 0 (Vehicle) | 100.0 | 0.0 |

| 0.01 | 98.2 | 1.8 |

| 0.1 | 85.5 | 14.5 |

| 1 | 52.1 | 47.9 |

| 10 | 15.3 | 84.7 |

| 100 | 5.8 | 94.2 |

Conclusion and Future Directions

Based on robust evidence from structurally analogous compounds, the primary mechanism of action for 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine is hypothesized to be the activation of insect ryanodine receptors. This would classify it as a potent insecticidal agent. However, the well-documented versatility of the aminopyrazole scaffold suggests that the compound could also interact with other biological targets, such as protein kinases, potentially conferring anti-inflammatory or anti-proliferative properties.

Future research should focus on empirically testing these hypotheses. The execution of calcium imaging assays with insect cells and kinase inhibition panels are critical next steps. Further investigations could include binding assays with insect and mammalian RyR preparations to confirm the target and assess selectivity. Should activity be found against other targets, further structure-activity relationship (SAR) studies would be warranted to optimize for the desired biological effect.

References

-

A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

-

Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2023). ResearchGate. Retrieved January 20, 2026, from [Link]

-

The Significance of Pyrazole Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 20, 2026, from [Link]

-

Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). MDPI. Retrieved January 20, 2026, from [Link]

-

Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. Retrieved January 20, 2026, from [Link]

-

Synthesis, Crystal Structure and Biological Activity of 2-(1-(3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbonyl)piperidin- 4-yl)- N-isopropyl-1,3-thiazole-4-carboxamide. (2015). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Pyrazole: an emerging privileged scaffold in drug discovery. (2023). Future Medicinal Chemistry. Retrieved January 20, 2026, from [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2021). PubMed Central. Retrieved January 20, 2026, from [Link]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). RSC Medicinal Chemistry. Retrieved January 20, 2026, from [Link]

-

Current status of pyrazole and its biological activities. (2014). PubMed Central. Retrieved January 20, 2026, from [Link]

-

1-(3-Chloropyridin-2-yl)-1H-pyrazol-3-amine. (n.d.). Amerigo Scientific. Retrieved January 20, 2026, from [Link]

-

Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. Retrieved January 20, 2026, from [Link]

-

Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (2019). Molecules. Retrieved January 20, 2026, from [Link]

-

Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. (2023). MDPI. Retrieved January 20, 2026, from [Link]

-

WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2023). wjpr.net. Retrieved January 20, 2026, from [Link]

-

Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. (2023). PubMed Central. Retrieved January 20, 2026, from [Link]

- A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid. (2015). Google Patents.

-

Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. (2025). Journal of Medicinal Chemistry. Retrieved January 20, 2026, from [Link]

-

3-Chloropyridin-2-amine. (2011). Acta Crystallographica Section E: Structure Reports Online. Retrieved January 20, 2026, from [Link]

-